Vanilla tincture

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

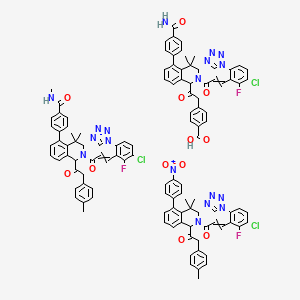

Structure

2D Structure

Properties

CAS No. |

8047-24-3 |

|---|---|

Molecular Formula |

C111H94Cl3F3N18O12 |

Molecular Weight |

2035.4 g/mol |

IUPAC Name |

4-[2-[5-(4-carbamoylphenyl)-2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1,3-dihydroisoquinolin-1-yl]-2-oxoethyl]benzoic acid;3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]-1-[4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-5-(4-nitrophenyl)-1,3-dihydroisoquinolin-2-yl]prop-2-en-1-one;4-[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-4,4-dimethyl-1-[2-(4-methylphenyl)acetyl]-1,3-dihydroisoquinolin-5-yl]-N-methylbenzamide |

InChI |

InChI=1S/C38H34ClFN6O3.C37H30ClFN6O5.C36H30ClFN6O4/c1-23-8-10-24(11-9-23)20-32(47)36-29-7-5-6-27(25-12-14-26(15-13-25)37(49)41-4)34(29)38(2,3)21-45(36)33(48)19-16-28-31(46-22-42-43-44-46)18-17-30(39)35(28)40;1-37(2)19-44(31(47)17-14-26-29(45-20-41-42-43-45)16-15-28(38)33(26)39)34(30(46)18-21-6-8-24(9-7-21)36(49)50)27-5-3-4-25(32(27)37)22-10-12-23(13-11-22)35(40)48;1-22-7-9-23(10-8-22)19-31(45)35-28-6-4-5-26(24-11-13-25(14-12-24)44(47)48)33(28)36(2,3)20-42(35)32(46)18-15-27-30(43-21-39-40-41-43)17-16-29(37)34(27)38/h5-19,22,36H,20-21H2,1-4H3,(H,41,49);3-17,20,34H,18-19H2,1-2H3,(H2,40,48)(H,49,50);4-18,21,35H,19-20H2,1-3H3 |

InChI Key |

MCRGBNHNSZXHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)C(=O)NC.CC1=CC=C(C=C1)CC(=O)C2C3=CC=CC(=C3C(CN2C(=O)C=CC4=C(C=CC(=C4F)Cl)N5C=NN=N5)(C)C)C6=CC=C(C=C6)[N+](=O)[O-].CC1(CN(C(C2=CC=CC(=C21)C3=CC=C(C=C3)C(=O)N)C(=O)CC4=CC=C(C=C4)C(=O)O)C(=O)C=CC5=C(C=CC(=C5F)Cl)N6C=NN=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Composition Analysis of Vanilla Tincture

Introduction

This compound, an ethanolic extract of cured vanilla beans (Vanilla planifolia, Vanilla tahitensis, or Vanilla pompona), is a complex botanical preparation prized for its distinct flavor and aroma. While its primary application is in the food and fragrance industries, the tincture's rich chemical diversity presents significant opportunities for pharmaceutical and nutraceutical research. The extract contains over 200 identified compounds, with its characteristic profile stemming from a combination of major phenolic constituents and numerous minor volatile and non-volatile molecules.[1][2]

The principal flavor component, vanillin (4-hydroxy-3-methoxybenzaldehyde), is just one part of this intricate mixture.[3][4] Many of the constituent compounds, particularly vanillin, exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[5][6][7] This has spurred interest in its potential as a source for drug discovery and development.

This technical guide provides a comprehensive overview of the chemical composition of this compound, detailed protocols for its analytical characterization, and insights into the biological activities of its key components, with a focus on their relevance to drug development.

Chemical Composition

The aroma and therapeutic potential of this compound are attributable to a wide array of chemical compounds. These can be broadly categorized into major and minor constituents.

Major Chemical Constituents

Vanillin is the most abundant and well-known compound in vanilla, typically comprising 1-2% of the cured bean by dry weight and a significant portion of the volatile components.[1] However, several other phenolic compounds are present in significant concentrations and are crucial for the authentic vanilla profile.

Minor Chemical Constituents

Beyond the major phenolics, this compound contains a vast number of minor compounds that, despite their low concentrations, play a critical role in creating its complex and nuanced aroma. These include various phenols, phenol ethers, alcohols, carbonyl compounds, acids, esters, and lactones.[2] The presence and relative abundance of these trace compounds are often used to determine the geographical origin and quality of the vanilla.

Quantitative Data Summary

The concentrations of key chemical constituents in this compound can vary based on the species of vanilla, geographical origin, curing methods, and extraction process. The following table summarizes the primary phenolic compounds and their typical concentrations reported in vanilla extracts.

| Compound Name | Chemical Class | Typical Concentration in Tincture/Extract | Key Contribution |

| Vanillin | Phenolic Aldehyde | 0.21 g% - 2.5 g%[8][9] | Primary vanilla flavor and aroma; bioactive properties[7] |

| Vanillic Acid | Phenolic Acid | Variable, typically lower than vanillin[10] | Flavor complexity; antioxidant activity |

| p-Hydroxybenzaldehyde | Phenolic Aldehyde | Up to 9% of volatiles[2] | Contributes to almond-like, floral notes |

| p-Hydroxybenzoic Acid | Phenolic Acid | Variable[7][10] | Minor flavor component |

| Vanillyl Alcohol | Phenolic Alcohol | Variable[10] | Contributes to the overall flavor profile |

| Divanillin | Phenolic Dimer | 0.002 to 0.02 g/100g (in cured pods)[11] | Mouthfeel and complexity |

Experimental Protocols for Chemical Analysis

A multi-faceted analytical approach is required to fully characterize the chemical profile of this compound. High-Performance Liquid Chromatography (HPLC) is primarily used for quantifying non-volatile phenolic compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for identifying volatile and semi-volatile components.

General Analytical Workflow

The comprehensive analysis of this compound follows a structured workflow from sample acquisition to data interpretation. This process ensures reproducible and accurate characterization of the tincture's chemical constituents.

Protocol 1: Quantification of Phenolic Compounds by HPLC-DAD

This method is designed for the simultaneous separation and quantification of vanillin and related phenolic compounds.

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient elution using a mixture of solvents is effective for separating multiple compounds.[12]

-

Solvent A: Deionized water with 0.2% acetic acid.

-

Solvent B: Methanol.

-

Solvent C: Acetonitrile.

-

-

Flow Rate: 1.0 - 2.25 mL/min.[11]

-

Column Temperature: Ambient or controlled at 25-35°C.

-

Detection Wavelength: Monitoring at 230, 254, and 280 nm allows for the detection of various phenolic compounds.[11] Vanillin has a strong absorbance around 231 nm and 280 nm.[8][13]

-

Sample Preparation: Dilute the this compound sample (e.g., 1:10 v/v) with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Prepare a series of calibration standards of pure vanillin, vanillic acid, etc., in the mobile phase. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of analytes in the tincture sample by interpolation from the curve.

Protocol 2: Analysis of Volatile Compounds by HS-SPME-GC-MS

This protocol is optimized for the extraction and identification of volatile and semi-volatile organic compounds that constitute the aroma profile of this compound.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a thermal desorption inlet.

-

Sample Preparation (HS-SPME): Headspace Solid-Phase Microextraction is a solvent-free method ideal for extracting volatiles.[14][15]

-

Place an aliquot of the this compound into a headspace vial and seal.

-

Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace above the sample.[16]

-

Incubate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 20-40 minutes) to allow volatile compounds to adsorb to the fiber.[16]

-

-

GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms), is commonly used.[17]

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250-260°C for thermal desorption of analytes from the SPME fiber.[17]

-

Oven Temperature Program: A typical program starts at a low temperature and ramps up to separate compounds by their boiling points. Example: Initial temperature of 50°C (hold for 3 min), ramp at 3°C/min to 260°C, then ramp at 10°C/min to 280°C.[17]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Compound Identification: Identify eluted compounds by comparing their mass spectra to reference spectra in commercial libraries (e.g., NIST, Wiley).

Bioactivity and Relevance to Drug Development

Several compounds within this compound, most notably vanillin, have demonstrated significant biological activities that are of interest to drug development professionals. These activities are primarily linked to antioxidant and anti-inflammatory mechanisms.[5]

Anti-inflammatory and Neuroprotective Mechanisms

Vanillin has been shown to exert potent anti-inflammatory effects by modulating key cellular signaling pathways.[5][6] It can suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][19][20]

By mitigating neuroinflammation and oxidative stress, vanillin exhibits neuroprotective properties in various experimental models.[5][21] This suggests its potential as a lead compound for developing therapies targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5][21]

The diagram below illustrates the inhibitory effect of vanillin on the NF-κB inflammatory signaling pathway.

Antioxidant Activity

Vanillin is a potent antioxidant capable of scavenging free radicals.[5][22] Its antioxidant activity is attributed to the phenolic hydroxyl group in its structure.[23] Studies have shown that vanillin can protect cells from oxidative damage by reducing lipid peroxidation and restoring the activity of endogenous antioxidant enzymes.[5] This activity is crucial for its protective effects against a variety of pathologies linked to oxidative stress, including cancer and cardiovascular disease.[24]

Conclusion

This compound is a chemically complex mixture with a rich profile of bioactive compounds. The analytical workflows detailed in this guide, utilizing HPLC-DAD and HS-SPME-GC-MS, provide a robust framework for the comprehensive qualitative and quantitative analysis of its constituents. The demonstrated anti-inflammatory and antioxidant properties of key components like vanillin, mediated through the inhibition of signaling pathways such as NF-κB, highlight the tincture's potential as a valuable source for the discovery of novel therapeutic agents. Further research into the synergistic effects of its multiple components could unlock new applications in drug development and functional foods.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Vanilla Composition & Vanillin Content [celkau.in]

- 3. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanillin - Wikipedia [en.wikipedia.org]

- 5. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. stavorentrading.com [stavorentrading.com]

- 8. researchgate.net [researchgate.net]

- 9. ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM VANILLA PLANIFOLIA JACKS EX. ANDREWS [agris.fao.org]

- 10. mro.massey.ac.nz [mro.massey.ac.nz]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Effects of Different Extraction Methods on Vanilla Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2024.sci-hub.st [2024.sci-hub.st]

- 18. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Technical Guide: Identification and Quantification of Phenolic Compounds in Vanilla Tincture by High-Performance Liquid Chromatography (HPLC)

This technical guide provides a comprehensive overview for the identification and quantification of phenolic compounds in vanilla tincture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies and data presented are intended for researchers, scientists, and professionals in the fields of analytical chemistry, food science, and drug development.

Introduction: The Phenolic Profile of Vanilla

Vanilla, derived from the cured beans of the Vanilla planifolia orchid, is one of the world's most popular flavors. Its complex aroma and taste are attributed to a rich mixture of volatile and non-volatile compounds, primarily phenolic in nature. The principal and most recognized compound is vanillin (4-hydroxy-3-methoxybenzaldehyde)[1]. However, a comprehensive analysis reveals a suite of other phenolic compounds that contribute to the tincture's overall profile and can be used to assess its quality and authenticity. These include vanillic acid, p-hydroxybenzoic acid, 4-hydroxybenzaldehyde, and vanillyl alcohol, among others[2][3][4].

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, is a powerful and widely used technique for the separation and quantification of these compounds[5][6]. Its precision and reliability make it an essential tool for quality control in the food, cosmetic, and pharmaceutical industries[6].

Key Phenolic Compounds in this compound

While vanillin is the most abundant, several other phenolic compounds are consistently identified in vanilla extracts and tinctures. A validated RP-HPLC method can simultaneously separate and quantify numerous compounds in a single run[2][3].

Major Phenolic Compounds Identified in Vanilla planifolia Tinctures and Extracts:

-

Vanillin: The primary flavor component.

-

Vanillic Acid: An oxidized form of vanillin.

-

4-Hydroxybenzaldehyde: A key aromatic compound.

-

4-Hydroxybenzoic Acid: A phenolic acid contributing to the overall profile[1][2].

-

Vanillyl Alcohol: Another related phenolic compound[2].

-

p-Coumaric Acid: A hydroxycinnamic acid[2].

-

Ferulic Acid: A precursor in the biosynthesis of vanillin[3].

-

Divanillin: A dimer of vanillin, also found in cured vanilla beans[4].

-

Anisic Acid and Anisyl Alcohol: Compounds that can also be present, contributing to the flavor profile[4].

Experimental Protocol for HPLC Analysis

This section details a representative experimental protocol synthesized from validated methods for the analysis of phenolic compounds in this compound.

3.1. Reagents and Materials

-

Solvents: HPLC-grade methanol, acetonitrile, and water (from a Milli-Q or equivalent system)[7].

-

Acidifiers: Acetic acid or Trifluoroacetic Acid (TFA) for mobile phase modification[2][7].

-

Standards: Certified reference standards of vanillin, vanillic acid, 4-hydroxybenzaldehyde, and other target phenolic compounds.

-

Sample Preparation: Syringe filters (0.22 µm or 0.45 µm)[8].

3.2. Sample Preparation: Tincture

-

Tincture Creation (if starting from beans): Prepare the tincture by percolating ground, dried vanilla beans with a hydroalcoholic solution (e.g., 70% v/v ethanol) at a drug-to-solvent ratio of 1:10[1].

-

Dilution: For a prepared tincture, perform a serial dilution. A common starting point is a 1:100 dilution using the mobile phase or a suitable solvent like acetonitrile or methanol[7][8].

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter before injection[7][8].

3.3. HPLC Instrumentation and Conditions The following table outlines a robust set of conditions for the analysis. A gradient elution is often preferred to achieve optimal separation of multiple compounds in a complex matrix like this compound[2][7].

| Parameter | Recommended Conditions |

| HPLC System | Reverse-Phase HPLC with a Diode Array Detector (DAD/PDA) |

| Column | C18 Column (e.g., Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | Water with 0.2% Acetic Acid[2][3] |

| Mobile Phase B | Methanol or Acetonitrile[2][3] |

| Elution Mode | Gradient Elution[2][3] |

| Flow Rate | 1.0 mL/min[7][9] |

| Injection Volume | 10 µL[8][9] |

| Column Temp. | 35 °C[8] |

| Detection | DAD/PDA at multiple wavelengths (e.g., 230 nm, 280 nm, 340 nm)[7][8] |

Quantitative Data Summary

The concentration of phenolic compounds in this compound can vary significantly based on the origin of the beans, curing methods, and extraction procedures. The table below summarizes reported concentrations from various studies.

| Phenolic Compound | Concentration Range Reported | Source Type |

| Vanillin | 51.1 to 137.1 mg/100 mL | Commercial Extracts[10] |

| Vanillin | ~210 mg/100 g (0.21 g%) | Tincture[1][5] |

| Vanillin | ~1820 mg/100 g (1.82 g%) | Herbal Drug (Dried Pods)[1][5] |

| Divanillin | 2 to 20 mg/100 g (0.002 to 0.02 g%) | Cured Pods (Dry Weight)[4] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key compounds identified in this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Key phenolic compounds identified in this compound.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews | Semantic Scholar [semanticscholar.org]

- 7. pages.uoregon.edu [pages.uoregon.edu]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. researchgate.net [researchgate.net]

The Antioxidant Potential of Vanilla Tincture: An In-Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vanilla, derived from the orchids of the genus Vanilla, is a globally renowned spice celebrated for its distinctive flavor and aroma. Beyond its culinary applications, vanilla has a long history in traditional medicine. Modern scientific inquiry has begun to elucidate the biochemical basis for its purported health benefits, with a significant focus on its antioxidant properties. The primary active component, vanillin, along with a complex mixture of other phenolic compounds present in vanilla extracts and tinctures, are believed to contribute to its capacity to neutralize oxidative stress.

This technical guide provides an in-depth overview of the in-vitro antioxidant properties of vanilla tincture. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of vanilla-derived products. This document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for reproducing these assessments, and explores the potential molecular signaling pathways involved in the antioxidant action of vanilla's constituents.

Data Presentation: In-Vitro Antioxidant Activity of Vanilla Preparations

The antioxidant capacity of vanilla has been evaluated using various in-vitro models. The following tables summarize the quantitative data from studies on vanilla extracts, which are closely related to tinctures in their preparation and composition. These tables provide a comparative overview of the free radical scavenging activity and total phenolic content.

| Assay | Sample | Concentration | Inhibition (%) | Reference Compound | Reference Inhibition (%) |

| DPPH | Vanilla Extract | 200 ppm | 43% | BHA | 92% |

| β-carotene-linoleate | Vanilla Extract | 200 ppm | 26% | BHA | 93% |

Table 1: Percentage Inhibition of Vanilla Extract in DPPH and β-carotene-linoleate Assays.[1]

| Assay | Sample | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Vanilla Pods (Methanolic Extract) | 64 - 485 |

| DPPH Radical Scavenging | Commercial Vanilla Essence | 61 - 489 |

| Nitric Oxide Radical Scavenging | Vanilla Pods (Fractions) | 64 - 92 |

| Nitric Oxide Radical Scavenging | Commercial Vanilla Essence (Fractions) | 61 - 73 |

| Hydroxyl Radical Scavenging | Vanilla Pods (Fractions) | ~485 |

| Hydroxyl Radical Scavenging | Commercial Vanilla Essence (Fractions) | ~489 |

Table 2: IC50 Values of Vanilla Preparations in Various Radical Scavenging Assays.[2]

| Preparation | Total Phenolic Content |

| Vanilla Extract (aqueous ethyl alcohol) | 17 ± 0.1% |

Table 3: Total Phenolic Content of Vanilla Extract.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections provide comprehensive protocols for the key in-vitro assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox, or BHA)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Sample Preparation: Prepare a series of dilutions of the this compound in methanol.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution (e.g., 2.96 mL) with a small volume of the this compound dilution (e.g., 40 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the DPPH solution and methanol should also be measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol (or ethanol)

-

This compound

-

Positive control (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the this compound in methanol.

-

Reaction Mixture: Mix a large volume of the ABTS•+ working solution (e.g., 3.9 mL) with a small volume of the this compound dilution (e.g., 0.1 mL).

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Positive control (e.g., FeSO₄·7H₂O)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of the this compound in an appropriate solvent.

-

Reaction Mixture: Add a small volume of the sample (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3.0 mL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as µM Fe(II) equivalents.

Potential Signaling Pathways and Molecular Mechanisms

While direct in-vitro studies on the effects of this compound on specific signaling pathways are limited, research on its primary phenolic constituents, such as vanillin and vanillic acid, provides insights into potential mechanisms of action. These compounds likely contribute to the overall antioxidant effect of the tincture by not only directly scavenging free radicals but also by modulating cellular signaling pathways involved in the response to oxidative stress.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Studies on vanillin have suggested its potential to modulate this pathway. For instance, vanillin has been shown to up-regulate the expression of Nrf2 and heme oxygenase-1 (HO-1), a downstream target of Nrf2, in a rat model of cisplatin-induced nephrotoxicity, which is associated with oxidative stress.[4] In-vitro studies have also indicated that vanillin can activate the Nrf2/HO-1 signaling pathway in lipopolysaccharide-activated THP-1 cells.[5]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, and its activation is closely linked to oxidative stress. Reactive oxygen species (ROS) can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Vanillic acid, an oxidized form of vanillin also present in vanilla, has been shown to inhibit NF-κB activation in murine models of inflammation.[6] This inhibition was associated with a reduction in pro-inflammatory cytokine production and oxidative stress.[6] In-vitro studies have also demonstrated that vanillin can inhibit the LPS-induced activation of the NF-κB signaling pathway in RAW 264.7 macrophages.[7]

Conclusion

In-vitro evidence strongly suggests that this compound possesses significant antioxidant properties. This activity is attributable to its rich composition of phenolic compounds, most notably vanillin and its derivatives. The data presented in this guide, derived from various established antioxidant assays, provide a quantitative basis for these claims. The detailed experimental protocols included herein offer a standardized framework for the continued investigation of vanilla's antioxidant potential.

Furthermore, the exploration of the Nrf2-ARE and NF-κB signaling pathways highlights the potential for this compound to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular defense and inflammatory pathways. It is important to note that while studies on individual components of vanilla provide valuable insights, further in-vitro research is required to fully elucidate the synergistic or antagonistic effects of the complex phytochemical mixture present in this compound on these signaling cascades. Such investigations will be crucial in validating the therapeutic potential of this compound for conditions associated with oxidative stress and inflammation.

References

- 1. Studies on the antioxidant activities of natural vanilla extract and its constituent compounds through in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsrp.org [ijsrp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Power of Vanilla: A Technical Guide to Its Antimicrobial Activity Against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, vanilla, derived from the orchid Vanilla planifolia, has been prized for its distinctive flavor and aroma. Beyond its culinary applications, emerging scientific evidence has illuminated the potent antimicrobial properties of vanilla, particularly its principal flavor component, vanillin. This technical guide provides an in-depth exploration of the antimicrobial activity of vanilla tincture against a range of pathogenic bacteria. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms of action. The inhibitory action of vanillin has been shown to be primarily bacteriostatic, targeting the cell membrane and disrupting essential cellular processes.[1] This guide synthesizes current research to facilitate further investigation into the potential of vanilla-derived compounds as novel antimicrobial agents in an era of increasing antibiotic resistance.

Mechanism of Antimicrobial Action

Vanillin, the major phenolic aldehyde in vanilla, exerts its antimicrobial effects primarily by targeting the bacterial cell membrane.[1][2][3] This interaction leads to a cascade of events that ultimately inhibit bacterial growth. The proposed mechanism involves the dissipation of ion gradients, particularly potassium ions, and the inhibition of cellular respiration.[2][3] This disruption of the membrane's integrity and function leads to a loss of pH homeostasis within the bacterial cell.[2][3] While these effects are significant, they do not initially halt ATP production.[2][3] Studies have shown that vanillin treatment can lead to damage of the cell membrane, resulting in the leakage of nucleic acids and proteins.[4][5] Furthermore, transcriptome analysis has revealed that vanillin significantly affects the expression of genes involved in cell membrane formation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation pathways in E. coli O157:H7.[4][5]

Beyond vanillin, other compounds present in vanilla extract, such as flavonoids and alkaloids, have also been identified as having antimicrobial properties.[6] Research suggests that the combined action of these compounds may lead to synergistic effects, enhancing the overall antimicrobial efficacy of the tincture.[2][7] Some studies have also pointed to the ability of vanilla extract to inhibit quorum sensing, a bacterial communication system crucial for virulence and biofilm formation.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of vanillin and vanilla extracts has been quantified against a variety of pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in the literature. These values provide a clear indication of the concentration of vanillin required to inhibit or kill specific microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin Against Pathogenic Bacteria

| Bacterial Species | MIC (mM) | MIC (mg/L) | Reference |

| Escherichia coli | 15 | 2282.4 | [1][2][3] |

| Escherichia coli O157:H7 | - | 2000 | [4][5] |

| Lactobacillus plantarum | 75 | 11412 | [1][2][3] |

| Listeria innocua | 35 | 5325.6 | [1][2][3] |

| Pseudomonas aeruginosa | 25 | 3804 | [9] |

| Staphylococcus aureus | 12.5 | 1902 | [9] |

| Uropathogenic Escherichia coli (UPEC) | 11.80 | - | [9] |

| Pantoea agglomerans | 10 - 13.3 | - | [10] |

| Aeromonas enteropelogenes | 10 - 13.3 | - | [10] |

| Micrococcus lylae | 10 - 13.3 | - | [10] |

| Sphingobacterium spiritovorun | 10 - 13.3 | - | [10] |

Table 2: Minimum Bactericidal Concentration (MBC) of Vanillin Against Pathogenic Bacteria

| Bacterial Species | MBC (mM) | MBC (mg/L) | Reference |

| Escherichia coli | 25 | 3804 | [9] |

| Pseudomonas aeruginosa | 50 | 7608 | [9] |

| Staphylococcus aureus | 25 | 3804 | [9] |

| Uropathogenic Escherichia coli (UPEC) | 17.84 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antimicrobial activity of this compound.

Preparation of this compound

A standardized method for preparing this compound is crucial for reproducible research. The following protocol is based on common practices for creating herbal tinctures.

-

Materials:

-

Dried vanilla beans

-

High-proof ethanol (e.g., 80-proof or 190-proof)

-

Sterile glass jar with a tight-fitting lid

-

Sterile knife and cutting board

-

Analytical balance

-

-

Procedure:

-

Weigh a specific amount of dried vanilla beans (e.g., 10 grams).

-

Using a sterile knife, split the vanilla beans lengthwise to expose the seeds.

-

Finely chop the vanilla beans into smaller pieces to increase the surface area for extraction.

-

Place the chopped vanilla beans into the sterile glass jar.

-

Add a measured volume of high-proof ethanol to the jar to achieve a specific bean-to-solvent ratio (e.g., 1:10 w/v).

-

Seal the jar tightly and store it in a cool, dark place for a designated period (e.g., 2-4 weeks).

-

Shake the jar daily to facilitate the extraction process.

-

After the extraction period, filter the mixture through a sterile filter to remove the solid vanilla bean material.

-

Store the resulting this compound in a sterile, airtight container in a cool, dark place.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound (prepared as described above)

-

Bacterial culture in log-phase growth

-

Spectrophotometer

-

Micropipettes and sterile tips

-

-

Procedure:

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

In a 96-well plate, add 100 µL of sterile MHB to all wells.

-

Add 100 µL of the this compound to the first well of a row and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.

-

Include a positive control well containing only broth and bacteria, and a negative control well with only broth.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.

-

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

References

- 1. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 2. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. asm.org [asm.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

In-Vitro Anti-inflammatory Effects of Vanilla Tincture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the in-vitro anti-inflammatory effects of vanilla, with a primary focus on its principal bioactive component, vanillin. While research directly investigating "vanilla tincture" is limited, the extensive data on vanillin offers significant insights into the potential anti-inflammatory properties of a whole vanilla extract. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Introduction: From Flavor to Function

Vanilla, derived from the orchids of the genus Vanilla, is prized for its aromatic qualities, largely attributed to vanillin. Beyond its role as a flavoring agent, emerging scientific evidence indicates that vanilla and its constituents possess a range of pharmacological properties, including potent anti-inflammatory effects.[1][2] A this compound, as an ethanolic extract of vanilla beans, contains a complex mixture of bioactive compounds, including vanillin, vanillic acid, p-hydroxybenzoic acid, and various polyphenols and flavonoids, which may act synergistically to modulate inflammatory responses.[3][4] This guide will delve into the in-vitro evidence that substantiates these claims.

Quantitative Data Summary: The Anti-inflammatory Action of Vanillin

The majority of in-vitro research has centered on vanillin's capacity to suppress the production of key inflammatory mediators in various cell models, most notably in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and human monocytic cells (THP-1). The following tables summarize the quantitative findings from these studies.

| Cell Line | Inflammatory Stimulus | Vanillin Concentration | Target Mediator | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.05 - 0.4 mg/mL | TNF-α | 6-47% reduction | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.05 - 0.4 mg/mL | IL-1β | 6-47% reduction | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.05 - 0.4 mg/mL | IL-6 | 6-47% reduction | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.05 - 0.4 mg/mL | IL-10 | 47-85% increase | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Nitric Oxide (NO) | Significant reduction | [5] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | TNF-α | Marked suppression | [1] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | IL-1β | Marked suppression | [1] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | IL-6 | Marked suppression | [1] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | IL-8 | Marked suppression | [1] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | iNOS | Marked suppression | [1] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Not specified | COX-2 | Marked suppression | [1] |

Key Inflammatory Signaling Pathways Modulated by Vanillin

Vanillin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS. Research suggests that vanillin can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.[2]

Caption: NF-κB signaling pathway and the inhibitory action of vanillin.

Detailed Experimental Protocols

The following are detailed methodologies for common in-vitro assays used to assess the anti-inflammatory effects of plant extracts like this compound.

Cell Culture and Induction of Inflammation

Objective: To prepare a cell culture model for inducing an inflammatory response.

Materials:

-

RAW 264.7 murine macrophage cell line or THP-1 human monocytic cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-Buffered Saline (PBS).

-

This compound or vanillin solution.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For THP-1 cells, use RPMI-1640 medium with the same supplements.

-

Cell Seeding: Seed the cells in 96-well or 24-well plates at a suitable density (e.g., 1 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vanillin for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a designated time (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

Materials:

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solution.

-

Cell culture supernatant from the inflammation assay.

Protocol:

-

Collect the cell culture supernatant after the incubation period.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Materials:

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.

-

Cell culture supernatant.

-

Wash buffer.

-

Substrate solution.

-

Stop solution.

Protocol:

-

Perform the ELISA according to the manufacturer's instructions for the specific kit.

-

Typically, this involves adding the cell culture supernatant to antibody-coated microplate wells.

-

A series of incubation and washing steps are followed by the addition of a detection antibody and a substrate that produces a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentration from a standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

Objective: To determine the protein expression levels of key inflammatory enzymes.

Materials:

-

Cell lysates from the inflammation assay.

-

Protein assay kit.

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for investigating the in-vitro anti-inflammatory effects of a test compound like this compound.

Caption: General experimental workflow for in-vitro anti-inflammatory studies.

Conclusion and Future Directions

The available in-vitro evidence strongly suggests that vanillin, a key component of this compound, possesses significant anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines and enzymes, primarily through the inhibition of the NF-κB signaling pathway. While these findings are promising, it is crucial to acknowledge that a this compound is a complex mixture of compounds. Future research should focus on evaluating the anti-inflammatory effects of the complete this compound in vitro to understand the potential synergistic or additive effects of its various components. Furthermore, investigating the impact of this compound on other inflammatory pathways will provide a more comprehensive understanding of its therapeutic potential. This will be essential for the development of novel anti-inflammatory agents derived from this natural source.

References

Neuroprotective Potential of Vanilla Tincture Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilla, a globally renowned flavoring agent derived from the orchids of the genus Vanilla, possesses a complex chemical profile with significant therapeutic potential. Beyond its organoleptic properties, emerging scientific evidence indicates that compounds present in vanilla tincture, notably vanillin and vanillic acid, exhibit potent neuroprotective effects. This technical guide provides an in-depth analysis of the neuroprotective mechanisms of these compounds, focusing on their antioxidant, anti-inflammatory, and anti-apoptotic properties. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of bioactive concentrations and visualizations of the implicated signaling pathways to facilitate further research and drug development in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and apoptosis are central to the pathogenesis of these debilitating conditions.[1] Natural products are increasingly being investigated as sources of novel therapeutic agents with neuroprotective activities. This compound, an alcoholic extract of vanilla beans, contains a rich array of phenolic compounds, with vanillin (4-hydroxy-3-methoxybenzaldehyde) and its oxidized form, vanillic acid, being the most prominent.[1][2] These compounds have demonstrated significant potential in mitigating neuronal damage in various in vitro and in vivo models.[1][3] This guide synthesizes the current understanding of the neuroprotective actions of this compound compounds, providing a technical resource for researchers in the field.

Chemical Composition of this compound

This compound is a complex mixture of over 200 compounds, with its characteristic aroma and biological activity primarily attributed to vanillin.[4] The exact composition can vary depending on the species of vanilla, curing process, and extraction method.[4][5] Besides vanillin, other significant phenolic compounds include vanillic acid, p-hydroxybenzaldehyde, and vanillyl alcohol.[6][7] Gas chromatography-mass spectrometry (GC-MS) analysis is a standard method for identifying the volatile and semi-volatile compounds in vanilla extracts.[6][8]

Neuroprotective Mechanisms of Action

The neuroprotective effects of vanillin and vanillic acid are multifactorial, primarily revolving around their ability to counteract oxidative stress, reduce inflammation, and inhibit apoptotic cell death.

Antioxidant Activity

Both vanillin and vanillic acid are potent antioxidants capable of scavenging free radicals and reducing oxidative damage.[9] This activity is crucial in neuroprotection as oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.

Anti-inflammatory Effects

Neuroinflammation, mediated by activated microglia and astrocytes, plays a significant role in the progression of neurodegenerative disorders. Vanillin and vanillic acid have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[1][10]

Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Vanillin has been demonstrated to protect neurons from apoptosis by modulating the expression of the Bcl-2 family of proteins, which are critical regulators of this process.[11]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of vanillin and vanillic acid from various in vitro assays. It is important to note that IC50 values can vary significantly depending on the specific assay conditions.

Table 1: Antioxidant Activity of Vanillin and Vanillic Acid

| Compound | Assay | IC50 Value | Reference |

| Vanillin | Acetylcholinesterase Inhibition | 84.66 ± 3.20 µg/mL | [1] |

| Vanillic Acid | Protein Glycation Inhibition | 46.4 µg/mL | [10] |

Table 2: Anti-inflammatory Activity of Vanillic Acid

| Compound | Assay | Concentration | Effect | Reference |

| Vanillic Acid | ELA-2 Secretion (fMLP-stimulated neutrophils) | 1-50 µg/mL | Significant downregulation | [10][12] |

| Vanillic Acid | IL-8 Secretion (LPS-stimulated neutrophils) | 5-50 µg/mL | Significant downregulation | [13] |

| Vanillic Acid | TNF-α Secretion (LPS-stimulated neutrophils) | 5-50 µg/mL | Significant downregulation | [13] |

Key Signaling Pathways

The neuroprotective effects of vanilla compounds are mediated through the modulation of several key intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

Vanillin has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress.[14][15]

Caption: Vanillin-mediated activation of the Nrf2/HO-1 antioxidant pathway.

MAPK/JNK Signaling Pathway in Neuroinflammation

Vanillic acid has been found to counteract neuroinflammation by regulating the c-Jun N-Terminal Kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2][16]

Caption: Inhibition of the JNK signaling pathway by vanillic acid.

Bcl-2 Family Regulation of Apoptosis

Vanillin can prevent apoptosis by modulating the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[11][17]

Caption: Vanillin's regulation of the Bcl-2 family in apoptosis.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a general workflow for assessing the neuroprotective effects of vanilla compounds against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Caption: Experimental workflow for in vitro neuroprotection assay.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO2. Cells are passaged at approximately 80% confluency.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., vanillin, vanillic acid). After a 2-hour pre-incubation period, the neurotoxin (e.g., rotenone at a final concentration of 100 nM) is added to the wells.

-

Incubation: The plates are incubated for a further 24 hours.

-

Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The neuroprotective effect is determined by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

LPS-Induced Neuroinflammation in BV-2 Microglia

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) to screen the anti-inflammatory potential of vanilla compounds.

Methodology:

-

Cell Culture: BV-2 microglia cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a humidified incubator under 5% CO2.

-

Treatment: Cells are pre-treated with the test compound for 12 hours before stimulation with LPS (0.5 µg/ml).

-

Analysis of Inflammatory Mediators: After 24 hours of LPS stimulation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits. The cells can be lysed to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated JNK, NF-κB) by Western blotting.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the acetylcholinesterase (AChE) inhibitory activity of vanilla compounds.[18][19]

Methodology:

-

Reaction Mixture: In a 96-well plate, 25 µL of the test compound solution (at various concentrations), 50 µL of 0.1 M phosphate buffer (pH 8.0), and 25 µL of AChE enzyme solution are added.

-

Pre-incubation: The mixture is incubated for 15 minutes at 25°C.

-

Substrate Addition: 25 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and 25 µL of 14 mM acetylthiocholine iodide (ATCI) are added to start the reaction.

-

Measurement: The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.

Conclusion and Future Directions

The compounds found in this compound, particularly vanillin and vanillic acid, demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic activities. The data and protocols presented in this guide provide a solid foundation for further investigation into these promising natural products. Future research should focus on:

-

Synergistic Effects: Investigating the potential synergistic neuroprotective effects of the complex mixture of compounds present in this compound, rather than focusing solely on individual molecules.

-

In Vivo Efficacy and Bioavailability: Conducting more extensive in vivo studies in animal models of neurodegenerative diseases to confirm the therapeutic efficacy and to determine the bioavailability of these compounds in the central nervous system.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of standardized vanilla extracts or isolated compounds in patients with neurodegenerative diseases.

-

Drug Development: Utilizing the chemical scaffolds of vanillin and vanillic acid as a basis for the development of novel, more potent neuroprotective drugs.

The exploration of this compound compounds offers a promising avenue for the development of novel therapeutic strategies for the prevention and treatment of neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain [mdpi.com]

- 3. Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats [wisdomlib.org]

- 4. Effects of Different Extraction Methods on Vanilla Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mro.massey.ac.nz [mro.massey.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. iris.unitn.it [iris.unitn.it]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. attogene.com [attogene.com]

- 19. assaygenie.com [assaygenie.com]

The Aromatic Soul of Vanilla: A Technical Guide to the Major Flavor Compounds in Cured Tinctures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the major aromatic compounds that constitute the distinctive flavor and aroma profile of cured vanilla bean tincture. Intended for a scientific audience, this document details the key chemical constituents, their quantitative analysis, and the biochemical pathways responsible for their formation. Methodologies for critical experiments are provided to facilitate replication and further research in the fields of natural product chemistry, flavor science, and pharmacology.

Principal Aromatic Compounds in Cured Vanilla Bean Tincture

The characteristic and sought-after flavor of vanilla is not attributable to a single molecule but is rather the result of a complex interplay of numerous volatile and non-volatile compounds. The curing process is critical for the development of this intricate aromatic profile, transforming the flavorless green vanilla bean into the richly scented product used in tinctures and extracts. The primary aromatic compounds are phenolic in nature, with vanillin being the most abundant and well-known. However, several other compounds, present in varying concentrations, are crucial for the full-bodied and nuanced vanilla flavor.

Natural vanilla flavor is a complex mixture of more than 200 flavor components.[1] Vanillin is the most abundant odor compound in cured vanilla beans, typically ranging from 1% to 2.5% by dry weight.[1] Other significant contributors to the aroma profile include p-hydroxybenzaldehyde, vanillic acid, and p-hydroxybenzoic acid.[1][2][3][4][5] The concentrations of these compounds can vary depending on the vanilla species (e.g., Vanilla planifolia, Vanilla tahitensis), geographical origin, and the specific curing methods employed.[6][7]

Quantitative Data Summary

The following table summarizes the typical concentrations of the major aromatic compounds found in cured vanilla beans, which are the source material for tinctures. These values are compiled from various studies and represent a general range. It is important to note that significant variations can occur.

| Compound | Chemical Name | Typical Concentration Range (% of dry weight) | Key Flavor Contribution |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 1.0 - 2.97[1] | Sweet, creamy, vanilla |

| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | 0.06 - 0.2[1][6] | Almond, floral |

| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | 0.09 - 0.19[1] | Sweet, slightly phenolic |

| p-Hydroxybenzoic Acid | 4-hydroxybenzoic acid | 0.006 - 0.026[1] | Astringent, phenolic |

| Guaiacol | 2-methoxyphenol | Variable, often a major component after vanillin[4] | Smoky, phenolic, spicy |

Biochemical Formation of Major Aromatic Compounds

The development of the characteristic vanilla aroma is a result of enzymatic and chemical transformations that occur during the curing process. The primary precursor to vanillin is glucovanillin, a vanillin glucoside, which is hydrolyzed by the enzyme β-glucosidase during curing.[2]

Vanillin Biosynthesis Pathway

The central biochemical pathway involves the conversion of glucovanillin to vanillin. However, other related phenolic compounds are also formed through interconnected pathways. Vanillic acid can be formed through the oxidation of vanillin or the hydrolysis of glucovanillic acid.[1] Similarly, p-hydroxybenzaldehyde and p-hydroxybenzoic acid are derived from their respective glucosides.[1]

Caption: Biochemical pathways for the formation of major aromatic compounds in vanilla.

Experimental Protocols for Quantitative Analysis

Accurate quantification of the major aromatic compounds in vanilla tincture is essential for quality control, authenticity assessment, and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds in vanilla extracts.

Sample Preparation:

-

Accurately weigh approximately 1.0 g of cured vanilla bean material.

-

Macerate the sample in 50% (v/v) ethanol.

-

Perform extraction under reflux for a specified period to ensure complete extraction of aromatic compounds.[8]

-

Filter the resulting tincture through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[9]

-

Mobile Phase: Gradient elution with a mixture of water, methanol, and acidified water (10⁻² M H₃PO₄)[9]

-

Flow Rate: 2.25 mL/min[9]

-

Detection: Diode Array Detector (DAD) at 230, 254, and 280 nm[9]

-

Injection Volume: 20 µL

-

Column Temperature: 45 °C

Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of vanillin, p-hydroxybenzaldehyde, vanillic acid, and p-hydroxybenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of a wider range of volatile and semi-volatile compounds in this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for GC-MS analysis.

Sample Preparation (HS-SPME):

-

Place a known amount of cured vanilla bean (e.g., 1 g, cut) into a headspace vial.[5]

-

Expose a CAR/PDMS (Carboxen/Polydimethylsiloxane) SPME fiber to the headspace of the sample at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 20 minutes) to adsorb the volatile compounds.[5]

-

Desorb the analytes from the fiber in the GC injection port.

GC-MS Conditions:

-

Column: SLB-5ms fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[10]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 50 °C (held for 3 min), ramped to 260 °C at 3 °C/min, then to 280 °C at 10 °C/min.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

Identification and Quantification: Compound identification is based on comparison of mass spectra with libraries (e.g., NIST) and retention indices. Quantification can be performed using an internal standard method.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of aromatic compounds in cured vanilla bean tincture.

Caption: General experimental workflow for the analysis of aromatic compounds.

Conclusion

The aromatic profile of cured vanilla bean tincture is a complex mosaic of compounds, with vanillin being the most prominent. However, the synergistic contribution of other phenolic compounds like p-hydroxybenzaldehyde, vanillic acid, and p-hydroxybenzoic acid is indispensable for the authentic and rich vanilla flavor. Understanding the quantitative distribution of these compounds and the biochemical pathways leading to their formation is crucial for quality assessment, product development, and exploring the potential pharmacological applications of vanilla extracts. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately analyze and further investigate the intricate chemistry of this globally prized natural flavor.

References

- 1. Metabolite Transformation and Enzyme Activities of Hainan Vanilla Beans During Curing to Improve Flavor Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative analysis of volatiles in traditionally cured Bourbon and Ugandan vanilla bean ( Vanilla planifolia ) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

The Quantitative Landscape of Vanilla Tinctures: A Technical Guide to Vanillin and Vanillic Acid Content

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical constituents of vanilla tinctures, specifically focusing on the quantitative analysis of vanillin and vanillic acid. As the primary flavor compound, vanillin, and its oxidized form, vanillic acid, are crucial markers for the quality, potency, and potential bioactivity of vanilla extracts. This document provides a comprehensive overview of their content in various tinctures, detailed experimental protocols for their quantification, and visual representations of analytical workflows.

Vanillin and Vanillic Acid Content in Vanilla Tinctures

The concentration of vanillin and vanillic acid in vanilla tinctures is influenced by a multitude of factors, including the species of the vanilla bean, geographical origin, curing process, and the extraction parameters employed. The following tables summarize quantitative data gleaned from various studies, offering a comparative look at how these variables impact the final composition of the tincture.

Table 1: Influence of Vanilla Bean Origin on Vanillin and Vanillic Acid Content

| Vanilla Bean Species & Origin | Vanillin Content (% of dry weight) | Vanillic Acid Content (% of dry weight) | Key Characteristics |

| Vanilla planifolia (Madagascar) | 1.8 - 2.0%[1] | Present, but concentration varies | Rich, creamy, and sweet flavor profile.[2] |

| Vanilla planifolia (Mexico) | ~1.75% | Data not readily available | Classic, smooth vanilla flavor. |

| Vanilla planifolia (Indonesia) | ~1.75% | Data not readily available | Woody and smoky flavor notes. |

| Vanilla tahitensis (Tahiti) | Lower than V. planifolia[2] | Contains vanillic acid[3] | Floral and fruity notes, with hints of cherry and anise.[2] |

| Vanilla planifolia (India) | Up to 2.5%[1] | Data not readily available | High-quality beans can have higher vanillin content.[1] |

Table 2: Effect of Extraction Solvent on Vanillin Content

| Solvent System | Vanillin Yield | Observations |

| 40% Ethanol | High | Optimal for ultrasound-assisted extraction at 30°C.[4] |

| 50% Ethanol | High | Effective in hot water bath extraction, but requires longer time.[4] |

| 60% Ethanol | 2,703.45 ± 33.25 µg/mL | Optimal for ultrasound pretreatment. |

| 35% Ethanol (v/v) | Standard | Minimum requirement for commercial vanilla extracts in the US.[5] |

| Natural Deep Eutectic Solvents (NADES) | 15.9 mg/g (Choline chloride: 1,4-butanediol: lactic acid) | Green and efficient alternative to conventional solvents.[6][7] |

Table 3: Impact of Extraction Time and Temperature on Vanillin Content

| Extraction Method | Temperature | Time | Vanillin Content |

| Enzyme-assisted extraction | 50°C | 8 hours | ~3.34% |

| Ultrasound-Assisted Extraction (USAE) | 30°C | 1 hour | ~510 ppm |

| Hot Water Bath Extraction | 56°C | 15 hours | Comparable to USAE at 30°C for 1h |

| General Trend | Increases from 20°C to 50-65°C[6][8] | Varies with method | Above optimal temperature, vanillin can degrade.[6] |

Table 4: Vanillin Content in Commercial Vanilla Extracts

| Sample Type | Vanillin Concentration (mg/100 mL) |

| Commercial Ethanol-Based Extracts (Range) | 51.1 to 137.1[9] |

| Single-Fold Vanilla Extract (High Quality) | 0.2–0.25%[1] |

| Single-Fold Vanilla Extract (Lower Quality) | 0.02–0.18%[1] |

| Double-Fold Vanilla Extract | 0.4–0.5%[1] |

Experimental Protocols

The accurate quantification of vanillin and vanillic acid is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following section details a typical experimental protocol.

Quantification of Vanillin and Vanillic Acid using High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reliable means of separating and quantifying vanillin and vanillic acid in vanilla tinctures.

2.1.1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Syringe filters (0.45 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (glacial, analytical grade).

-

Vanillin and vanillic acid reference standards.

2.1.2. Preparation of Mobile Phase and Standards

-

Mobile Phase: A common mobile phase is a mixture of water, methanol, and acetic acid. A typical composition is a gradient or isocratic elution with a mixture of methanol and water, sometimes with a small percentage of acetic acid to improve peak shape (e.g., Methanol:Water 55:45, v/v).[9]

-

Standard Stock Solutions: Accurately weigh and dissolve vanillin and vanillic acid reference standards in the mobile phase or a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range in the samples.

2.1.3. Sample Preparation

-

Accurately dilute the vanilla tincture with the mobile phase to a concentration within the calibration range. A typical dilution is 1:10.[9]

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2.1.4. Chromatographic Conditions

-

Column: C18 reversed-phase column.

-

Mobile Phase: As prepared in section 2.1.2.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[9]

-

Injection Volume: 10 - 20 µL.

-

Detection Wavelength: 280 nm is a common wavelength for detecting both vanillin and vanillic acid.[9]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2.1.5. Data Analysis

-

Identify the peaks for vanillin and vanillic acid in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the concentration of vanillin and vanillic acid in the sample by interpolating its peak area on the calibration curve.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Workflow for HPLC Quantification of Vanillin and Vanillic Acid.

Caption: Factors Influencing this compound Composition.

References